molecular formula C16H14ClFO B1327430 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898791-17-8

3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone

Cat. No. B1327430
CAS RN: 898791-17-8
M. Wt: 276.73 g/mol
InChI Key: QMHYJFZACCDQHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated aromatic compounds typically involves halogenation reactions or coupling reactions where halogenated reagents are used. For example, the synthesis of "3-Fluoro-4-hexylthiophene" involves a bromination followed by a bromine/fluorine exchange, indicating a possible route for introducing fluorine into aromatic compounds . Similarly, the synthesis of "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" is achieved by reacting 4-fluoroacetophenone with 4-chlorobenzaldehyde in the presence of sodium hydroxide . These methods could potentially be adapted for the synthesis of "3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone".

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized using techniques such as X-ray diffraction, IR spectroscopy, and NMR. For instance, the crystal structure of a related compound was confirmed by X-ray diffraction studies . The presence of halogens can significantly affect the electronic distribution within the molecule, as seen in the HOMO-LUMO analysis of the mentioned compound, where electron density transfers from the chlorophenyl ring to the fluorophenyl ring .

Chemical Reactions Analysis

Halogenated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution and coupling reactions. The reactivity of such compounds can be influenced by the electron-withdrawing or electron-donating effects of the substituents. For example, the presence of a fluorine atom can increase the oxidation potential of a thiophene ring . The reactivity of "this compound" would likely be influenced by the electron-withdrawing effects of the chloro and fluoro groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds are determined by their molecular structure. The presence of halogens can increase the dipole moment and affect the boiling and melting points. The electronic properties, such as hyperpolarizability, can also be significant, as seen in the case of "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one", which has a high first hyperpolarizability indicating potential nonlinear optical (NLO) applications . The stability and charge distribution within such molecules can be analyzed using NBO analysis, which provides insights into hyper-conjugative interactions and charge delocalization .

Scientific Research Applications

Copolymerization and Polymer Chemistry

  • Research has shown the use of trisubstituted ethylenes, including compounds similar to 3'-Chloro-5'-fluoro-3-(3-methylphenyl)propiophenone, in the creation of novel copolymers. These copolymers exhibit high glass transition temperatures, indicating decreased chain mobility due to their high dipolar character, which is relevant in the field of materials science and engineering (Kim et al., 1999).

Crystallography and Structural Analysis

  • A study on substituted pyrazolines, which include compounds structurally related to this compound, focused on their molecular structure. The research revealed interesting aspects of molecular interactions and conformations, which are key in understanding the physical and chemical properties of these compounds (Chopra et al., 2007).

Synthesis and Chemical Reactivity

  • The synthesis of various halogen ring-disubstituted propenoates, closely related to this compound, was investigated. This research is crucial in the field of organic chemistry for the development of new synthetic routes and chemical compounds (Savittieri et al., 2022).

Applications in Polymerization

  • Another study investigated the oxidative polymerization of compounds similar to this compound, providing insights into their potential applications in creating new polymeric materials (Hyun et al., 1988).

properties

IUPAC Name

1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(7-11)5-6-16(19)13-8-14(17)10-15(18)9-13/h2-4,7-10H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMHYJFZACCDQHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644091
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898791-17-8
Record name 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898791-17-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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